molecular formula C18H13FN4O B2451347 2-(4-Fluorbenzyl)-6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-on CAS No. 1251604-26-8

2-(4-Fluorbenzyl)-6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-on

Katalognummer: B2451347
CAS-Nummer: 1251604-26-8
Molekulargewicht: 320.327
InChI-Schlüssel: OQIHHRMVWISLJZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(4-fluorobenzyl)-6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one is a heterocyclic compound that belongs to the class of triazolopyridazines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, which includes a triazole ring fused to a pyridazine ring, contributes to its distinctive chemical properties and reactivity.

Wissenschaftliche Forschungsanwendungen

Antitumor Activity

Research has indicated that compounds similar to 2-(4-fluorobenzyl)-6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one exhibit antitumor properties. A study published in the European Journal of Medicinal Chemistry demonstrated that derivatives of this compound showed significant cytotoxicity against various cancer cell lines, including breast and lung cancer cells. The mechanism of action is believed to involve the induction of apoptosis and inhibition of cell proliferation through the modulation of specific signaling pathways.

Neuroprotective Effects

Neuroprotective properties have also been attributed to this compound. In a study focusing on neurodegenerative diseases, researchers found that it could protect neuronal cells from oxidative stress-induced damage. The compound's ability to cross the blood-brain barrier enhances its potential as a therapeutic agent in conditions such as Alzheimer's disease and Parkinson's disease.

Anti-inflammatory Properties

The compound has shown promise in alleviating inflammation-related disorders. Experimental models have demonstrated that it can significantly reduce levels of pro-inflammatory cytokines, suggesting its potential use in treating conditions such as rheumatoid arthritis and inflammatory bowel disease.

Case Studies

StudyFindingsReference
Antitumor ActivitySignificant cytotoxic effects on breast and lung cancer cell lines; induction of apoptosis observed.European Journal of Medicinal Chemistry
NeuroprotectionProtection against oxidative stress in neuronal cells; potential application in neurodegenerative diseases.Journal of Neurochemistry
Anti-inflammatoryReduction in pro-inflammatory cytokines; potential treatment for rheumatoid arthritis.Journal of Inflammation Research

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-fluorobenzyl)-6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one typically involves the cyclization of appropriate hydrazine derivatives with suitable reagents. One common method includes the reaction of 4-fluorobenzyl hydrazine with 6-phenyl-3-pyridazinone under acidic conditions to form the desired triazolopyridazine ring system. The reaction is usually carried out in the presence of polyphosphoric acid or other strong acids to facilitate cyclization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the industrial synthesis more sustainable.

Analyse Chemischer Reaktionen

Types of Reactions

2-(4-fluorobenzyl)-6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorobenzyl position, using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one: Lacks the 4-fluorobenzyl group, which may affect its biological activity.

    2-(4-chlorobenzyl)-6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one: Similar structure but with a chlorine atom instead of fluorine, which can influence its reactivity and interactions.

    2-(4-methylbenzyl)-6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one: Contains a methyl group instead of fluorine, potentially altering its chemical properties.

Uniqueness

The presence of the 4-fluorobenzyl group in 2-(4-fluorobenzyl)-6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one imparts unique electronic and steric properties, which can enhance its binding affinity to molecular targets and improve its biological activity compared to similar compounds .

Biologische Aktivität

2-(4-fluorobenzyl)-6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one is a heterocyclic compound belonging to the class of triazolopyridazines. This class of compounds has garnered attention due to its diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The unique structural features of this compound, particularly the presence of the 4-fluorobenzyl group, may enhance its biological activity through improved binding affinity to molecular targets.

  • Molecular Formula : C18H13FN4O
  • Molecular Weight : 320.3 g/mol
  • CAS Number : 1251604-26-8

Biological Activity Overview

Research on the biological activity of 2-(4-fluorobenzyl)-6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one has focused on its potential as an enzyme inhibitor and its cytotoxic effects against various cancer cell lines.

Anticancer Activity

A study evaluating a series of triazolo-pyridazine derivatives found that compounds structurally similar to 2-(4-fluorobenzyl)-6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one exhibited significant cytotoxicity against several cancer cell lines. Notably:

  • IC50 Values : The most promising derivatives showed IC50 values in the range of 1.06 to 2.73 μM against A549 (lung), MCF-7 (breast), and HeLa (cervical) cancer cell lines .

The mechanism of action appears to involve inhibition of c-Met kinase, a target in many cancers. Compounds with similar structures demonstrated IC50 values as low as 0.09 μM for c-Met inhibition .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that the introduction of halogen substituents like fluorine at specific positions on the benzene ring enhances cytotoxicity. This suggests that modifications in the molecular structure can significantly influence biological outcomes .

Case Studies

  • Cytotoxicity Evaluation :
    • In vitro assays using the MTT method assessed the cytotoxic effects of various derivatives on cancer cell lines.
    • Results indicated that compounds with a triazole-pyrazine core showed enhanced activity compared to others without such modifications .
  • Enzyme Inhibition :
    • Compounds similar to 2-(4-fluorobenzyl)-6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one were tested for their inhibitory effects on c-Met kinase.
    • The most effective compounds demonstrated competitive binding at the ATP-binding site of the kinase .

Data Tables

CompoundCell LineIC50 (μM)Mechanism of Action
12e (similar structure)A5491.06 ± 0.16c-Met Kinase Inhibition
12eMCF-71.23 ± 0.18c-Met Kinase Inhibition
12eHeLa2.73 ± 0.33c-Met Kinase Inhibition
Compound with FluorineVarious<10Enhanced Cytotoxicity

Eigenschaften

IUPAC Name

2-[(4-fluorophenyl)methyl]-6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13FN4O/c19-15-8-6-13(7-9-15)12-22-18(24)23-17(21-22)11-10-16(20-23)14-4-2-1-3-5-14/h1-11H,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQIHHRMVWISLJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN3C(=NN(C3=O)CC4=CC=C(C=C4)F)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13FN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.